1-(3-Hydroxypropylamino)-3-naphthalen-2-yloxypropan-2-ol
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Overview
Description
1-(3-Hydroxypropylamino)-3-naphthalen-2-yloxypropan-2-ol is a complex organic compound that features both hydroxyl and amino functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a naphthalene ring, which is known for its stability and aromatic properties, making it a valuable component in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxypropylamino)-3-naphthalen-2-yloxypropan-2-ol typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method involves the reaction of naphthol with epichlorohydrin to form a glycidyl ether intermediate. This intermediate is then reacted with 3-aminopropanol under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Hydroxypropylamino)-3-naphthalen-2-yloxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
1-(3-Hydroxypropylamino)-3-naphthalen-2-yloxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypropylamino)-3-naphthalen-2-yloxypropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(1-(3-Hydroxypropylamino)ethylidene)chroman-2,4-dione: A coumarin derivative with similar functional groups.
4-(3-Hydroxypropylamino)-1,3-dimethyluracil: A nucleoside analog with potential antiviral properties.
cis-{Pt[2-(3-hydroxypropylamino)-6-benzylimino-9-isopropylpurine]2Cl2}: A platinum-containing compound with antitumor activity.
Uniqueness
1-(3-Hydroxypropylamino)-3-naphthalen-2-yloxypropan-2-ol is unique due to its naphthalene core, which provides stability and aromaticity. This makes it particularly useful in applications requiring robust chemical structures. Additionally, the presence of both hydroxyl and amino groups allows for versatile chemical modifications, enhancing its utility in various fields.
Properties
IUPAC Name |
1-(3-hydroxypropylamino)-3-naphthalen-2-yloxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-9-3-8-17-11-15(19)12-20-16-7-6-13-4-1-2-5-14(13)10-16/h1-2,4-7,10,15,17-19H,3,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWPHKBFEKXPLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(CNCCCO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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